molecular formula C11H11NO3 B14038828 (3-Cyano-4-methoxy-phenyl)-acetic acid methyl ester

(3-Cyano-4-methoxy-phenyl)-acetic acid methyl ester

Cat. No.: B14038828
M. Wt: 205.21 g/mol
InChI Key: ZLUXZGJZFZJQAP-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4-methoxyphenyl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and a methoxy group (–OCH3) attached to a phenyl ring, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-cyano-4-methoxyphenyl)acetate typically involves the reaction of 3-cyano-4-methoxybenzaldehyde with methyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon bonds between aldehydes and active methylene compounds. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of methyl 2-(3-cyano-4-methoxyphenyl)acetate may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-cyano-4-methoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-cyano-4-methoxyphenyl)acetate is unique due to the combination of its cyano, methoxy, and ester functional groups, which confer specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-(3-cyano-4-methoxyphenyl)acetate

InChI

InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-9(10)7-12)6-11(13)15-2/h3-5H,6H2,1-2H3

InChI Key

ZLUXZGJZFZJQAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)C#N

Origin of Product

United States

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